4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid
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Overview
Description
4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid is a complex organic compound featuring a thiazole ring, a benzoic acid moiety, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Benzoic Acid Moiety: The benzoic acid group can be introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a halobenzoic acid derivative.
Attachment of Propan-2-yloxyphenyl Group: The final step involves the formation of a Schiff base by reacting the thiazole-benzoic acid intermediate with 2-propan-2-yloxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties due to the presence of the thiazole ring, which is known for its biological activity.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The thiazole ring is a common motif in many pharmaceuticals, suggesting that this compound could be a lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(5Z)-4-oxo-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid
- 4-[[(5Z)-4-oxo-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid
Uniqueness
Compared to similar compounds, 4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid is unique due to the presence of the propan-2-yloxy group, which may enhance its solubility and bioavailability. This structural feature could also influence its interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-12(2)26-16-6-4-3-5-14(16)11-17-18(23)22-20(27-17)21-15-9-7-13(8-10-15)19(24)25/h3-12H,1-2H3,(H,24,25)(H,21,22,23)/b17-11- |
InChI Key |
ORODSUYUGXOFDP-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)O)S2 |
Origin of Product |
United States |
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